molecular formula C24H32N4O8 B370765 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine

1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine

Cat. No.: B370765
M. Wt: 504.5g/mol
InChI Key: GIMWVUCDPWELBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C22H30N4O8. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two 2,5-diethoxy-4-nitrophenyl groups attached to the piperazine ring, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2,5-diethoxy-4-nitrobenzene under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A similar compound with a morpholine ring instead of a piperazine ring.

    1,4-Bis(4-nitrophenyl)piperazine: A related compound with nitrophenyl groups but without the ethoxy substituents.

Uniqueness

1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is unique due to the presence of both ethoxy and nitro groups on the phenyl rings, which impart distinct chemical and biological properties

Properties

Molecular Formula

C24H32N4O8

Molecular Weight

504.5g/mol

IUPAC Name

1,4-bis(2,5-diethoxy-4-nitrophenyl)piperazine

InChI

InChI=1S/C24H32N4O8/c1-5-33-21-15-19(27(29)30)23(35-7-3)13-17(21)25-9-11-26(12-10-25)18-14-24(36-8-4)20(28(31)32)16-22(18)34-6-2/h13-16H,5-12H2,1-4H3

InChI Key

GIMWVUCDPWELBB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-]

Origin of Product

United States

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